2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
CAS No.: 914287-61-9
Cat. No.: VC2551925
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914287-61-9 |
|---|---|
| Molecular Formula | C12H9BrFNO2 |
| Molecular Weight | 298.11 g/mol |
| IUPAC Name | 2-bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C12H9BrFNO2/c1-7-11(10(16)6-13)12(15-17-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |
| Standard InChI Key | QNAKAKIYJGTXHV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)CBr |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)CBr |
Introduction
Chemical Identity and Nomenclature
2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one (CAS No. 914287-61-9) belongs to the class of brominated ketones containing an oxazole heterocyclic ring. This compound is also known by several synonyms in the scientific literature, maintaining its chemical identity across various naming conventions.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 914287-61-9 |
| Molecular Formula | C₁₂H₉BrFNO₂ |
| IUPAC Name | 2-bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
| PubChem CID | 53414279 |
| European Community (EC) Number | 106-834-2 |
| DSSTox Substance ID | DTXSID40696825 |
| Wikidata | Q82626539 |
Alternative Names and Synonyms
The compound is recognized under several alternative names in chemical databases and literature:
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2-bromo-1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]ethanone
-
2-bromo-1-[3-(4-fluorophenyl)-5-methylisoxazol-4-yl]ethanone
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2-bromanyl-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
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2-BROMO-1-(3-(4-FLUOROPHENYL)-5-METHYLISOXAZOL-4-YL)ETHANONE
Structural Characteristics
The molecular structure of 2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one features several key components that contribute to its chemical properties and potential biological activities.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.11 g/mol |
| Exact Mass | 296.98000 |
| Polar Surface Area (PSA) | 43.10000 |
| LogP | 3.36670 |
Structural Components
The compound contains several key structural elements:
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An oxazole heterocyclic ring with methyl substitution at position 5
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A 4-fluorophenyl group at position 3 of the oxazole ring
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A bromoethanone (α-bromoketone) moiety at position 4 of the oxazole ring
Chemical Identifiers
For computational and database purposes, the compound is represented by the following chemical identifiers:
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one determine its behavior in various conditions and potential applications.
Physical State and Appearance
While specific data on appearance is limited in the available literature, similar brominated compounds typically exist as crystalline solids at room temperature.
Chemical Reactivity
2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one belongs to the class of α-bromoketones, which are characterized by high reactivity due to the presence of both the carbonyl group and the bromine atom. The compound can participate in various chemical transformations, including:
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Nucleophilic substitution reactions at the α-carbon
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Reduction of the carbonyl group
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Cyclization reactions leading to heterocyclic compounds
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Coupling reactions mediated by transition metals
Stability and Incompatibilities
The compound shows incompatibility with strong oxidizing agents. Under certain conditions, it may decompose to produce hazardous products including:
Applications in Research and Development
The unique structural features of 2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one make it valuable for various research applications.
Pharmaceutical Research
The compound has potential applications in pharmaceutical research, particularly:
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As a lead compound for developing new antimicrobial agents
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In the development of novel anticancer compounds
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As an intermediate in the synthesis of biologically active molecules
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one serves important functions:
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As a building block for synthesizing compounds with potential therapeutic properties
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For structure-activity relationship (SAR) studies
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In the development of heterocyclic compounds with biological activity
Chemical Synthesis Intermediates
The α-bromoketone functionality makes this compound particularly useful as a versatile intermediate in organic synthesis, enabling:
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Introduction of various nucleophiles through substitution of the bromine atom
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Formation of new heterocyclic rings
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Functionalization of the oxazole ring to create more complex structures
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
The compound carries the signal word "Warning" on its safety data sheet .
Hazard Statements
The following hazard statements apply to this compound:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Exposure Routes and Symptoms
| Exposure Route | Potential Symptoms |
|---|---|
| Skin contact | Inflammation characterized by itching, scaling, reddening, blistering, pain or dryness |
| Eye contact | Redness, pain or severe eye damage |
| Inhalation | Irritation of the lungs and respiratory system |
| Ingestion | Potential toxicity (specific data not available) |
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